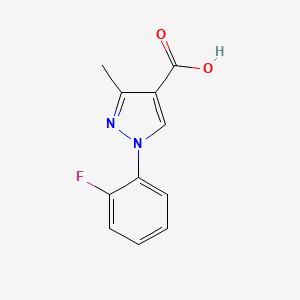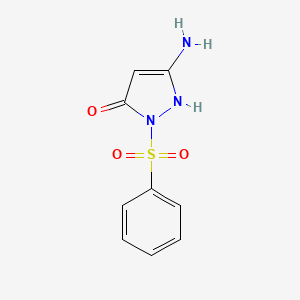
3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol typically involves the reaction of 3-amino-1H-pyrazole with phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction proceeds at room temperature and yields the desired product with high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The phenylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenyl-2-pyrazolin-5-one: Similar structure but lacks the sulfonyl group.
3-Amino-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring.
2-(Phenylsulfonyl)-2H-1,2,3-triazole: Features a triazole ring with a phenylsulfonyl group.
Uniqueness
3-Amino-1-(phenylsulfonyl)-1H-pyrazol-5-ol is unique due to the presence of both an amino group and a phenylsulfonyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
5-amino-2-(benzenesulfonyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H9N3O3S/c10-8-6-9(13)12(11-8)16(14,15)7-4-2-1-3-5-7/h1-6,11H,10H2 |
InChI Key |
NSGYVYGGIRZCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10909854.png)

![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909870.png)
![1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B10909877.png)
![Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate](/img/structure/B10909878.png)
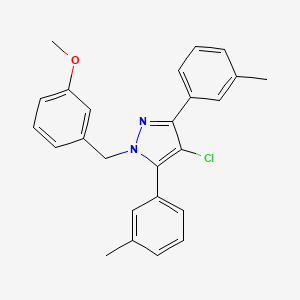
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide](/img/structure/B10909882.png)
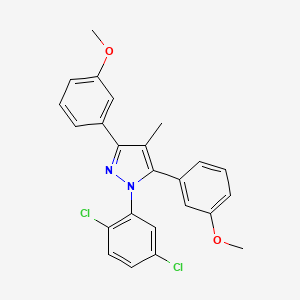
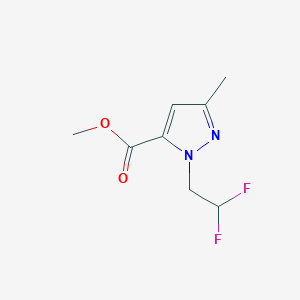
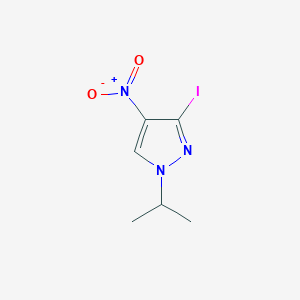
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10909915.png)
![1-(2-chloro-6-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10909916.png)

